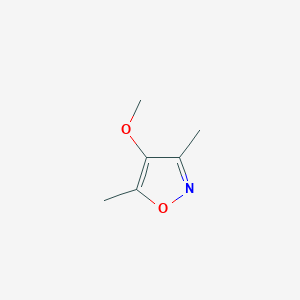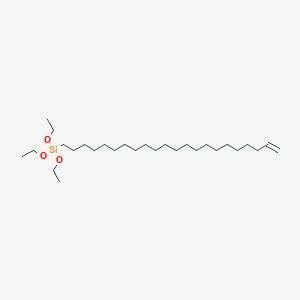![molecular formula C8H16N2 B13123464 (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of pyrrolopyrazine derivatives typically involves optimized synthetic routes that are scalable and cost-effective. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce alkylated or arylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold for drug discovery and development .
Biology: In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Medicine: In medicine, this compound is investigated for its anti-inflammatory and antitumor properties. It has shown potential in preclinical studies for the treatment of inflammatory diseases and certain types of cancer .
Industry: In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mecanismo De Acción
The mechanism of action of (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine, which exhibit different biological activities . Other related compounds include pyrrolone and pyrrolidinone derivatives, which also have diverse biological activities .
Uniqueness: What sets (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine apart is its unique combination of a pyrrole ring and a pyrazine ring, which contributes to its broad spectrum of biological activities. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
ZUILOGVUGKBLHW-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1CN2CCC[C@H]2CN1 |
SMILES canónico |
CC1CN2CCCC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)









![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)


![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
